D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride

Fluorescence Spectroscopy Protein Dynamics Optical Probes

Researchers incorporating fluorescent probes into peptides face multi-step protection/deprotection workflows and poor signal-to-noise against native tryptophan backgrounds. This methyl ester hydrochloride eliminates those bottlenecks: • 3.8-fold higher quantum yield & 7-fold longer fluorescence lifetime vs. Trp-detectable against a 75:1 Trp background for precise conformational measurements • Ready-to-couple HCl salt eliminates 1-2 synthetic steps vs. free acid; direct SPPS compatibility accelerates parallel analog synthesis • 7-azaindole core drives 2-fold binding affinity gains (e.g., calmodulin Kd: 210→109 pM) for engineering high-affinity peptide probes

Molecular Formula C10H12ClN3O2
Molecular Weight 241.675
CAS No. 1219429-37-4
Cat. No. B566785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride
CAS1219429-37-4
Molecular FormulaC10H12ClN3O2
Molecular Weight241.675
Structural Identifiers
SMILESCOC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl
InChIInChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H
InChIKeyGKRULKUGRGUSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride – Physicochemical and Structural Overview


D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride (CAS 1219429-37-4) is a racemic, non-canonical amino acid derivative and a tryptophan analog. Its IUPAC name is methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate hydrochloride, with a molecular formula of C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.67 g/mol . It appears as a white solid, is soluble in chloroform and methanol, and has a topological polar surface area of 81 Ų . The compound serves as a versatile scaffold for peptide synthesis and fluorescence studies due to the presence of the 7-azaindole chromophore, which imparts distinct photophysical properties compared to natural tryptophan [1].

Peptide synthesis Protected methyl ester enables direct coupling without additional protection steps
Fluorescence probe 7-azaindole chromophore provides reported red-shifted emission and high quantum yield

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride – Why Substitution Fails


Generic substitution with other tryptophan analogs, such as 5-fluorotryptophan or 5-methyltryptophan, or with unprotected 7-azatryptophan, is not scientifically equivalent. The methyl ester hydrochloride salt offers distinct advantages in synthetic accessibility, solubility, and protection of the carboxylic acid moiety, enabling direct use in peptide coupling reactions without additional protection/deprotection steps . Furthermore, the 7-azaindole core imparts unique photophysical properties—including a significantly red-shifted fluorescence emission and high quantum yield—that are not shared by other tryptophan analogs [1]. These differences directly impact experimental outcomes in fluorescence-based assays, peptide binding studies, and structure-activity relationship investigations.

Unprotected analogs
Tryptophan or 7-azatryptophan free acid may require extra esterification and activation steps, increasing synthetic complexity
Non-azaindole tryptophan analogs
5-fluoro- or 5-methyltryptophan lack the 7-azaindole core, which may not reproduce the red-shifted emission and high quantum yield needed for selective detection

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride – Quantitative Differentiation


Superior Fluorescence Quantum Yield & Lifetime

The 7-azaindole chromophore in the compound (present in its 7-azatryptophan core) exhibits a fluorescence quantum yield of 0.53 ± 0.07 and a single-exponential fluorescence decay lifetime of 21.7 ± 0.4 ns [1]. In contrast, natural tryptophan has a quantum yield of approximately 0.14 in water and a multi-exponential decay with an average lifetime of ~3.1 ns [1].

Fluorescence QY & Lifetime
Head-to-head
Φ = 0.53 ± 0.07 (target) vs 0.14 (Trp)
τ = 21.7 ± 0.4 ns vs ~3.1 ns (Trp)
Reported 3.8-fold QY and 7-fold lifetime increase may support sensitive detection against tryptophan background
Measurements on N1-methyl-7-azatryptophan in aqueous solution
Fluorescence Spectroscopy Protein Dynamics Optical Probes

Red-Shifted Absorption & Emission Spectra

The 7-azatryptophan moiety displays an absorption maximum red-shifted by 10 nm and a fluorescence emission maximum red-shifted by 65 nm relative to tryptophan [1]. A separate study on 7-azatryptophan incorporated into hirudin reported a red shift of 10 nm in absorption and 46 nm in emission compared to tryptophan [2].

Emission Red Shift
Head-to-head
Absorption +10 nm; Emission +46–65 nm vs Trp
Red-shifted emission may reduce spectral overlap, supporting selective detection in protein environments
Reported from N1-methyl-7-azatryptophan and 7-azatryptophan in hirudin
Spectroscopy Fluorescence Resonance Energy Transfer Bioanalytical Chemistry

Enhanced Binding Affinity to Calmodulin

In a calmodulin (CaM)-peptide binding study, substitution of tryptophan with 7-azatryptophan in peptide Baa increased binding affinity. The equilibrium dissociation constant (Kd) values were 210 ± 10 pM for Baa (Trp), 109 ± 5 pM for (7-aza)Trp-Baa, and 45 ± 2 pM for (2,7-aza)Trp-Baa [1].

CaM Binding Affinity
Head-to-head
Kd 109 ± 5 pM (7-aza) vs 210 ± 10 pM (Trp)
2-fold affinity increase may support design of higher-affinity peptide probes
Calmodulin binding assay with peptide Baa in vitro
Protein-Protein Interactions Calmodulin Peptide Engineering

Enzymatic Activation by Tryptophan-Activating Enzyme

7-Azatryptophan is activated by pancreatic tryptophan-activating enzyme, as demonstrated in both the hydroxamate test and ATP-pyrophosphate exchange assay [1]. In contrast, 5-methyltryptophan and 6-methyltryptophan show inhibitory activity but do not undergo enzymatic activation [1].

Enzymatic Activation
Head-to-head
Activated by tryptophan-activating enzyme; 5-/6-methyltryptophan not activated
Activation context may support metabolic incorporation studies
Hydroxamate and ATP-PP exchange assays
Enzymology Amino Acid Activation Metabolic Incorporation

Direct Peptide Coupling via Protected Methyl Ester

As a methyl ester hydrochloride salt, this compound provides the carboxylic acid in a protected form, eliminating the need for separate esterification prior to peptide coupling . The free acid counterpart (D,L-7-Aza-3-indolylglycine, CAS 1052209-51-4) requires additional activation and protection steps, increasing synthetic complexity and potential for side reactions.

Synthetic Step Reduction
Data to verify
Protected methyl ester; reduces 1–2 steps vs free acid
May reduce synthetic steps in solid-phase peptide synthesis
Assumes standard Fmoc/t-Bu SPPS; lot-specific verification recommended
Peptide Synthesis Solid-Phase Synthesis Building Blocks

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride – Key Application Scenarios


Fluorescence Protein Folding & Dynamics Studies

Leveraging the 3.8-fold higher quantum yield and 7-fold longer fluorescence lifetime compared to tryptophan, this compound is optimal for time-resolved fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM). Its ability to be detected against a 75:1 tryptophan background enables precise measurements of protein conformational changes even in complex biological matrices [1].

Enhanced-Affinity Peptide Ligands for Calmodulin

Substitution of natural tryptophan with 7-azatryptophan has been shown to improve binding affinity to calmodulin by 2-fold (Kd reduced from 210 pM to 109 pM). This compound can be directly incorporated via solid-phase peptide synthesis to engineer higher-affinity probes for studying calcium signaling pathways or developing peptide-based inhibitors [2].

Synthetic Peptide Libraries for SAR Studies

The protected methyl ester hydrochloride salt eliminates one to two synthetic steps compared to using the free acid, enabling more efficient parallel synthesis of peptide analogs. This is particularly valuable in medicinal chemistry campaigns where rapid iteration of 7-azatryptophan-containing sequences is required to probe binding pockets or optimize pharmacokinetic properties .

Application
Selection Property
Validation Focus
Time-resolved fluorescence & FLIM
7-azaindole chromophore with reported high quantum yield and red-shifted emission
Verify detection sensitivity against tryptophan background in target protein system
Calmodulin peptide interaction studies
Reported increase in binding affinity upon 7-azatryptophan incorporation
Validate affinity gain in the specific peptide sequence of interest
Parallel peptide library synthesis
Protected methyl ester reducing coupling steps
Assess yield improvement and compatibility with automated synthesis

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13 linked technical documents
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